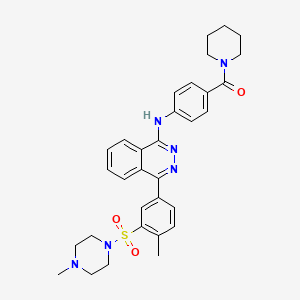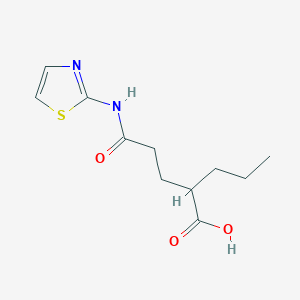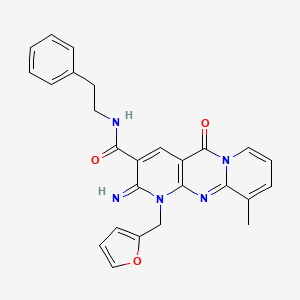![molecular formula C24H23NO3 B11603581 2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B11603581.png)
2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate is an organic compound with the molecular formula C24H23NO3 It is a derivative of xanthene, a tricyclic aromatic compound, and contains both benzyl and methylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-[benzyl(methyl)amino]ethanol. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, leading to potential anticancer effects. The benzyl and methylamino groups may interact with various enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[benzyl(methyl)amino]ethyl 9H-fluorene-9-carboxylate
- 2-[benzyl(methyl)amino]ethyl 9H-anthracene-9-carboxylate
Uniqueness
2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate is unique due to its xanthene core, which imparts distinct fluorescent properties. This makes it particularly useful in applications requiring fluorescence, such as biological imaging and dye production.
Propriétés
Formule moléculaire |
C24H23NO3 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C24H23NO3/c1-25(17-18-9-3-2-4-10-18)15-16-27-24(26)23-19-11-5-7-13-21(19)28-22-14-8-6-12-20(22)23/h2-14,23H,15-17H2,1H3 |
Clé InChI |
MGNXOFMGVRORBB-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate](/img/structure/B11603507.png)

![Tetramethyl 1,1'-ethane-1,2-diylbis[4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate]](/img/structure/B11603521.png)
![3'-Butyl 5'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11603529.png)
![6,12-Dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid](/img/structure/B11603549.png)
![4-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}benzoic acid](/img/structure/B11603552.png)
![7-ethyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603558.png)

![2-[(5Z)-5-(4-fluorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11603572.png)

![3-(4-bromophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11603584.png)
![2-(4-hydroxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11603585.png)

